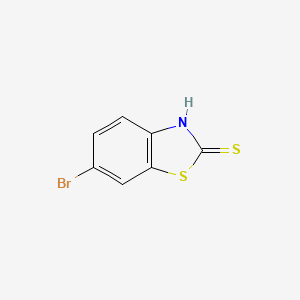

6-Bromo-2-mercaptobenzothiazole

描述

Overview of Benzothiazole (B30560) Chemistry and its Significance in Research

Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. researchgate.netepa.gov This structural motif is a cornerstone in medicinal chemistry, as its derivatives have been found to exhibit a broad spectrum of pharmacological properties. nih.govresearchgate.netresearchgate.net The presence of nitrogen and sulfur heteroatoms in the thiazole ring, combined with the aromaticity of the fused benzene ring, creates a unique electronic environment that allows for diverse chemical modifications and biological interactions. researchgate.netnih.gov

The significance of benzothiazole in research is underscored by its presence in a multitude of compounds with demonstrated biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net This versatility has made the benzothiazole nucleus a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.netbenthamscience.com The stability of the benzothiazole ring system, coupled with its reactive sites, allows for functionalization to create a vast library of derivatives for biological screening.

Importance of 2-Mercaptobenzothiazole (B37678) as a Core Chemical Scaffold in Scientific Inquiry

Within the broader class of benzothiazoles, 2-mercaptobenzothiazole (MBT) stands out as a particularly important scaffold for scientific investigation. nih.gov The presence of a thiol group at the 2-position of the benzothiazole ring system provides a reactive handle for a wide range of chemical transformations, making it a versatile building block for the synthesis of novel derivatives. nih.govnih.gov

Historical Context of 2-Mercaptobenzothiazole Research

The history of 2-mercaptobenzothiazole is closely intertwined with the rubber industry, where it was discovered to be a highly effective vulcanization accelerator. wikipedia.org This industrial application spurred early interest in its chemistry and properties. Over time, scientific inquiry expanded beyond its industrial uses, and researchers began to explore its potential in other fields, most notably in medicinal chemistry. nih.govnih.gov Early studies revealed that MBT and its derivatives possessed antimicrobial and antifungal properties, laying the groundwork for more extensive investigations into their biological activities. nih.gov

Structural Variations and Derivatization Strategies for 2-Mercaptobenzothiazole

The chemical versatility of the 2-mercaptobenzothiazole scaffold has led to the development of numerous derivatization strategies aimed at exploring its structure-activity relationships. nih.govnih.gov Common approaches include:

S-Alkylation: The thiol group can be readily alkylated to introduce a variety of substituents. nih.gov

Formation of Disulfides: Oxidation of the thiol group leads to the formation of 2,2'-dithiobis(benzothiazole) (B116540) and related disulfide derivatives. nih.gov

Reactions at the Benzene Ring: The benzene portion of the molecule can undergo electrophilic substitution reactions, allowing for the introduction of functional groups at various positions. wikipedia.org

These derivatization strategies have enabled the synthesis of a wide range of 2-mercaptobenzothiazole analogues with modified physicochemical and biological properties. nih.gov

Specific Research Focus on 6-Bromo-2-mercaptobenzothiazole within the Benzothiazole Class

The introduction of a bromine atom at the 6-position of the 2-mercaptobenzothiazole scaffold, to form this compound, has been a specific area of research focus. Halogenation is a common strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of a molecule, which can in turn influence its biological activity.

Research has shown that the presence of a bromine atom at the 6-position can enhance the biological activities of benzothiazole derivatives. For instance, studies have reported on the synthesis of 6-bromo-2-benzothiazolinones and their evaluation for antimicrobial activity. nih.govresearchgate.net

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound are primarily driven by the objective of synthesizing and characterizing novel derivatives with potential therapeutic applications. The scope of this research often includes:

Synthesis: Developing efficient and versatile synthetic routes to this compound and its derivatives. researchgate.netgoogle.com

Structural Characterization: Utilizing spectroscopic techniques such as NMR and IR to confirm the chemical structures of newly synthesized compounds. mdpi.com

Biological Evaluation: Screening the synthesized compounds for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

The ultimate goal of these investigations is to identify lead compounds that can be further developed into new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFZKHAWHVYFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462349 | |

| Record name | 6-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51618-30-5 | |

| Record name | 6-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 6 Bromo 2 Mercaptobenzothiazole and Its Derivatives

General Synthetic Strategies for 2-Mercaptobenzothiazole (B37678) Core

The foundational 2-mercaptobenzothiazole (MBT) structure can be synthesized through several key approaches. These methods provide the essential framework for producing a wide range of derivatives, including the 6-bromo variant.

Approaches from 2-Haloanilines

The use of 2-haloanilines as starting materials is a common and effective strategy for the synthesis of 2-mercaptobenzothiazoles. nih.gov These reactions typically proceed through nucleophilic substitution and subsequent cyclization.

One efficient method involves the copper-catalyzed condensation of 2-iodoaniline (B362364) with thiols. nih.gov This reaction is conducted in the presence of potassium carbonate. The copper catalyst facilitates the coupling of the thiol to the aniline (B41778) derivative, leading to the formation of the benzothiazole (B30560) ring. nih.gov A similar approach utilizes potassium O-ethyl dithiocarbonate, which reacts with various ortho-haloanilines (fluoro, chloro, bromo, and iodo) in the presence of a copper catalyst, such as copper(I) chloride, to yield 2-mercaptobenzothiazoles. researchgate.net

| Reactants | Catalyst | Conditions | Product | Reference |

| 2-Iodoaniline, Thiols | Copper | Presence of potassium carbonate | 2-Mercaptobenzothiazole | nih.gov |

| o-Haloanilines, Potassium O-ethyl dithiocarbonate | Copper(I) chloride | Dimethylformamide (DMF), Heating (90-160°C) or Microwave (120°C) | 2-Mercaptobenzothiazole | researchgate.net |

Another prominent pathway involves the reaction of o-haloanilines with carbon disulfide. nih.govnih.gov This synthesis is effectively promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govorganic-chemistry.org The reaction proceeds via a tandem mechanism where the aniline derivative undergoes a nucleophilic attack on the carbon disulfide, followed by an intramolecular SNAr cyclization to form the 2-mercaptobenzothiazole product. organic-chemistry.org This method is advantageous as it often provides good to excellent yields and avoids the use of harsh reaction conditions. nih.govorganic-chemistry.org

| Reactants | Reagent | Base | Solvent | Temperature | Product | Reference |

| o-Haloaniline derivatives | Carbon Disulfide | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Toluene | 80°C | 2-Mercaptobenzothiazole derivatives | organic-chemistry.org |

Synthesis from Aniline and Carbon Disulfide with Sulfur in Alkaline Medium

A classical and industrially significant method for producing 2-mercaptobenzothiazole is the reaction of aniline with carbon disulfide and sulfur under elevated pressure and temperature. google.com This process, often referred to as the Kelly process, is typically conducted in an alkaline medium. google.com The reaction can be carried out continuously in a tubular reactor, with optimal yields achieved by controlling the temperature in stages, for instance, initially at 250-300°C and subsequently at 200-240°C. google.com The molar ratio of the reactants is crucial, with an optimal feed molar ratio of aniline to carbon disulfide to sulfur being in the range of 0.9-1.1 : 1.2-1.7 : 0.9-1.1. google.com

| Reactants | Conditions | Molar Ratio (Aniline:CS2:S) | Yield | Reference |

| Aniline, Carbon Disulfide, Sulfur | Elevated pressure and temperature (245°-255° C) | 0.9-1.1 : 1.2-1.7 : 0.9-1.1 | High | google.com |

| Aniline, Carbon Disulfide, Sulfur | Continuous flow, tubular reactor, 250-300°C then 200-240°C | Not specified | 88% | google.com |

Synthesis from o-Aminothiophenols, Tetramethylthiuram Disulfide, and Iodobenzenes

A three-component reaction provides another route to the benzothiazole core. In a copper-catalyzed process, o-aminothiophenols, tetramethylthiuram disulfide, and iodobenzenes react to form 2-mercaptobenzothiazole derivatives. nih.gov This method is notable for the formation of multiple carbon-sulfur bonds in a single step.

Preparation via Reaction with Chloroacetic Acid

Derivatives of 2-mercaptobenzothiazole can be synthesized through the reaction of the parent compound with chloroacetic acid. This reaction typically occurs in the presence of a base, such as potassium hydroxide (B78521) in ethanol (B145695), and involves the S-alkylation of the thiol group. aip.org The resulting product, a carboxymethylthio derivative, can then be further modified. For example, reaction with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) yields ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. chemmethod.comwisdomlib.org This intermediate is valuable for the synthesis of more complex heterocyclic structures. chemmethod.com

| Starting Material | Reagent | Base | Solvent | Product | Reference |

| 2-Mercaptobenzothiazole | Chloroacetic acid | Potassium hydroxide | Ethanol | 2-(Benzothiazol-2-ylthio)acetic acid | aip.org |

| 2-Mercaptobenzothiazole | Ethyl chloroacetate | Triethylamine | Dimethylformamide (DMF) | Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | chemmethod.com |

Preparation via Reaction with Hydrazine (B178648) Hydrate (B1144303)

The reaction of 2-mercaptobenzothiazole derivatives with hydrazine hydrate is a key step in the synthesis of various heterocyclic compounds. aip.orgnih.govresearchgate.netchemicalpapers.comnih.gov This process typically involves refluxing the 2-mercaptobenzothiazole precursor with hydrazine hydrate, often in a solvent like ethanol or ethylene (B1197577) glycol. aip.orgresearchgate.netchemicalpapers.comnih.gov This reaction leads to the formation of 2-hydrazinobenzothiazole (B1674376) intermediates. aip.orgnih.govresearchgate.netchemicalpapers.comnih.gov

These hydrazino derivatives serve as versatile building blocks for the synthesis of a wider range of compounds. nih.govnih.gov For instance, they can be further reacted with various reagents such as:

Carboxylic anhydrides (e.g., phthalic anhydride) to yield pyridazinone and phthalazinone derivatives. aip.org

Aromatic aldehydes to form azomethines (Schiff bases). aip.org

p-Bromophenacyl bromide to produce 1,2,4-triazole (B32235) derivatives. aip.org

Substituted acetophenones to create hydrazine analogs. nih.gov

One study detailed the refluxing of 2-mercaptobenzothiazole with hydrazine hydrate in ethanol for several hours to produce 2-hydrazinobenzothiazole. aip.orgresearchgate.net Another protocol involved heating 2-amino-6-methylbenzothiazole (B160888) with hydrazine hydrate in ethylene glycol. nih.gov The resulting 2-hydrazinobenzothiazoles can exist in tautomeric forms, as both 2-hydrazinobenzothiazole and 2-hydrazonobenzothiazolinone. chemicalpapers.com

Bromination Strategies for Introducing Bromine at the 6-Position

The introduction of a bromine atom at the 6-position of the benzothiazole ring is a crucial step in the synthesis of 6-bromo-2-mercaptobenzothiazole. This can be achieved through direct bromination of a pre-formed benzothiazole scaffold or by starting with an already brominated aniline precursor.

Direct Bromination of 2-Mercaptobenzothiazole Precursors

Direct bromination involves treating a 2-mercaptobenzothiazole derivative with a brominating agent. For example, 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone can be brominated at ambient temperature. researchgate.net Another method involves the dropwise addition of a bromine solution in glacial acetic acid to a hot, stirred solution of a benzothiazole precursor, followed by continued stirring at room temperature. researchgate.net This approach allows for the specific introduction of bromine onto the benzene (B151609) portion of the benzothiazole ring system. researchgate.net

Synthesis from 2-Bromoanilines Bearing Substituents

An alternative and efficient strategy for synthesizing 2-mercaptobenzothiazole derivatives, including the 6-bromo variant, involves the use of ortho-haloanilines. organic-chemistry.org Specifically, a tandem reaction of an o-haloaniline with carbon disulfide in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can yield the corresponding 2-mercaptobenzothiazole. organic-chemistry.org This metal-free method is noted for its efficiency and tolerance of various substituents on the aniline ring. organic-chemistry.org The reaction proceeds via a nucleophilic attack of the aniline on carbon disulfide, followed by an intramolecular SNAr cyclization. organic-chemistry.org

Synthesis of this compound Derivatives

Once this compound is obtained, it can be further modified at two primary sites: the thiol group and the benzene ring. These modifications lead to a diverse array of derivatives with varied chemical properties.

Reactions at the Thiol Group (S-Alkylation, S-Acylation)

The thiol group of this compound is a key site for derivatization, primarily through S-alkylation and S-acylation reactions.

S-Alkylation involves the attachment of an alkyl group to the sulfur atom. This can be achieved by reacting the this compound with an alkyl halide, such as bromo derivatives, in a basic solution. nih.gov For example, reaction with benzyl (B1604629) bromide in refluxing acetone (B3395972) with potassium carbonate as a base yields 2-benzylsulfanyl derivatives. nih.gov Another approach utilizes tetraalkylammonium salts as alkylating agents under basic conditions in toluene. researchgate.net This method has been successfully applied to the S-alkylation of 2-mercaptobenzothiazoles. researchgate.netnih.gov The resulting thioethers can be further oxidized to sulfones. wikipedia.org

S-Acylation is the process of adding an acyl group to the sulfur atom. nih.gov This can be accomplished by reacting the thiol with an acylating agent. For instance, S-acylation can be a key step in the synthesis of more complex heterocyclic systems. nih.gov

| Reaction Type | Reagents | Conditions | Product Type |

| S-Alkylation | Alkyl halides (e.g., benzyl bromide) | Basic solution (e.g., K2CO3 in acetone) | Thioethers |

| S-Alkylation | Tetraalkylammonium salts | Basic conditions in toluene | S-substituted isothioureas |

| S-Acylation | Acylating agents | Varies | Thioesters |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis Techniques Utilized in Research

Spectroscopic methods are fundamental in the analysis of 6-Bromo-2-mercaptobenzothiazole, providing a window into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic properties of its atomic nuclei.

Detailed analysis of the ¹H NMR spectrum of this compound in DMSO-d₆ reveals distinct signals corresponding to the protons in the molecule. A broad singlet observed at approximately 13.86 ppm is attributed to the labile proton of the mercapto group (-SH), indicating its acidic nature. The aromatic region of the spectrum displays signals for the three protons on the benzothiazole (B30560) ring system. A doublet at around 7.98 ppm with a coupling constant (J) of 2.0 Hz corresponds to the proton at the 7-position. A doublet of doublets at approximately 7.56 ppm is assigned to the proton at the 5-position, showing coupling to both the proton at the 4-position (J₁ = 8.5 Hz) and the proton at the 7-position (J₂ = 2.0 Hz). The proton at the 4-position appears as a doublet at about 7.22 ppm with a coupling constant of 8.5 Hz. researchgate.net

The ¹³C NMR spectrum provides further structural confirmation by identifying the chemical environments of the carbon atoms. The thione carbon (C=S) is typically the most deshielded, appearing at a chemical shift of around 189.94 ppm. The carbon atoms of the benzene (B151609) ring and the thiazole (B1198619) ring resonate in the range of 113 to 141 ppm. Specific assignments from research indicate signals at approximately 140.58, 131.39, 129.84, 124.04, 116.21, and 113.78 ppm. researchgate.net

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆

| ¹H NMR | ¹³C NMR | |

|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |

| 13.86 (br s, 1H) | -SH | 189.94 |

| 7.98 (d, J = 2.0 Hz, 1H) | H-7 | 140.58 |

| 7.56 (dd, J₁ = 8.5 Hz, J₂ = 2.0 Hz, 1H) | H-5 | 131.39 |

| 7.22 (d, J = 8.5 Hz, 1H) | H-4 | 129.84 |

| 124.04 | ||

| 116.21 | ||

| 113.78 |

Data sourced from patent CN105949147A. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

In electron ionization mass spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. For this compound (C₇H₄BrNS₂), the calculated monoisotopic mass of the molecular ion is approximately 244.9 amu. researchgate.net The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

UV-Vis Spectroscopy for Electronic Transitions and Speciation Studies

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is valuable for studying the electronic structure and can also be used for quantitative analysis and speciation studies in different solvent environments.

The UV-Vis spectrum of the parent compound, 2-mercaptobenzothiazole (B37678), in aqueous solution typically shows two main absorption bands. hereon.deresearchgate.net One band appears in the 230-240 nm range, and a second, more intense band is observed between 308-320 nm. hereon.de Studies on substituted 2-mercaptobenzothiazole derivatives have shown that the position and intensity of these absorption bands can be influenced by the nature and position of the substituent on the benzene ring. For instance, the presence of a chloro group at the 6-position has been reported to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. mdpi.com It is therefore expected that this compound will also exhibit a similar bathochromic shift in its UV-Vis spectrum compared to the unsubstituted parent compound. One study on a derivative of this compound reported absorption maxima in the range of 422-542 nm, though this was for a more complex azo-dye derivative. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystal structure for this compound in the cited literature. The determination of its crystal structure would provide invaluable information on its solid-state conformation, including the planarity of the benzothiazole ring system, the tautomeric form present in the crystal lattice (thiol vs. thione), and any intermolecular interactions such as hydrogen bonding or π-stacking, which are crucial for understanding its physical properties and crystal packing.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry and quantum mechanical calculations are increasingly used to complement experimental data, providing deeper insights into the electronic structure, stability, and spectroscopic properties of molecules like this compound.

Techniques such as Density Functional Theory (DFT) are powerful tools for optimizing the molecular geometry, calculating vibrational frequencies, and predicting NMR and UV-Vis spectra. hereon.demdpi.comnih.gov For the parent compound, 2-mercaptobenzothiazole, computational studies have been instrumental in understanding the tautomeric equilibrium between the thiol and thione forms, with the thione form generally being found to be more stable. nih.gov

Similar computational investigations on this compound would be highly valuable. Such studies could elucidate the electronic effects of the bromine substituent on the geometry and aromaticity of the benzothiazole ring system. Furthermore, theoretical calculations of the IR, NMR, and UV-Vis spectra would aid in the interpretation of experimental data and provide a more comprehensive understanding of the structure-property relationships of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of this compound and its derivatives. scirp.org By employing methods like the B3LYP functional with basis sets such as 6-31+G(d,p), researchers can optimize molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO), and calculate global reactivity descriptors. scirp.org These calculations provide a detailed understanding of electron distribution and chemical behavior. scirp.org

The analysis of frontier molecular orbitals is particularly crucial as it directly influences the electronic properties of the molecule. scirp.org For instance, in related benzothiazole derivatives, the highest occupied molecular orbital (HOMO) is often located on the benzothiazole moiety, while the lowest unoccupied molecular orbital (LUMO) is situated on other parts of the molecule, indicating the direction of intramolecular charge transfer upon photoexcitation. ukm.my The energy gap between the HOMO and LUMO is a key parameter in determining the molecule's reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are instrumental in identifying reactive sites for nucleophilic and electrophilic attacks. scirp.orgnih.gov The different colored regions on the MEP surface correspond to varying electrostatic potentials, highlighting areas of high and low electron density. nih.gov This information, combined with global and local reactivity descriptors, allows for a comprehensive assessment of the molecule's reactivity. scirp.org

Table 1: Key Parameters from DFT Calculations of Benzothiazole Derivatives

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | A measure of the polarity of the molecule | Influences solubility and intermolecular interactions. scirp.org |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface | Predicts sites for electrophilic and nucleophilic attack. scirp.orgnih.gov |

This table is a generalized representation based on typical DFT studies of benzothiazole derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the conformational flexibility and intermolecular interactions of this compound. These simulations track the atomic movements over time, providing insights into the dynamic behavior of the molecule. nih.govmdpi.com By analyzing the trajectories, researchers can identify stable conformations, understand the transitions between different states, and explore how the molecule interacts with its environment, such as solvent molecules or biological targets. nih.govunipa.it

For instance, MD simulations can reveal significant conformational changes in proteins when bound to benzothiazole derivatives. unipa.it The root mean square deviation (RMSD) of atomic positions is a common metric used to assess the stability of a simulated system and to track conformational changes over the course of the simulation. mdpi.comunipa.it Analysis of the RMSD can indicate whether a molecule or a protein-ligand complex remains stable or undergoes significant structural rearrangements. unipa.it These simulations are crucial for understanding the dynamic nature of molecular recognition and binding. nih.govunipa.it

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. nih.govnih.govmdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. nih.govslideshare.net By developing mathematical models that correlate structural descriptors with observed biological activities, QSAR can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing, thereby saving time and resources in drug discovery and other fields. nih.govnih.gov

QSAR models can be developed using various statistical methods, such as multiple linear regression (MLR) and genetic algorithms (GA). nih.gov These models are built using a training set of compounds with known activities and then validated using an external test set to assess their predictive power. nih.gov The quality of a QSAR model is evaluated using several statistical parameters, including the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² for the external test set. nih.gov Successful QSAR models can provide valuable insights into the key structural features that govern the activity of a series of compounds. nih.govresearchgate.net

Studies of Tautomerism (Thiol-Thione Equilibrium)

2-Mercaptobenzothiazole and its derivatives, including the 6-bromo substituted compound, can exist in two tautomeric forms: the thiol form and the thione form. scirp.orgresearchgate.netccsenet.org This equilibrium is a significant aspect of their chemistry, influencing their reactivity, coordination properties, and biological activity. scirp.orgccsenet.org

Computational studies, particularly DFT calculations, have been instrumental in investigating the relative stabilities of these tautomers. researchgate.netccsenet.org Theoretical calculations have consistently shown that the thione form is generally more stable than the thiol form. ccsenet.orgccsenet.org This finding is in agreement with experimental observations from X-ray crystallography and vibrational spectroscopy, which indicate that the thione tautomer is the dominant form in the solid state. researchgate.net The energy difference between the tautomers and the activation energy for their interconversion can be calculated to understand the dynamics of the equilibrium. ccsenet.org The coexistence of both tautomers in solution is possible, and the position of the equilibrium can be influenced by factors such as the solvent and pH. researchgate.netua.pt

Table 2: Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Feature |

| Thiol Form | Contains a -SH (sulfhydryl) group attached to the thiazole ring. |

| Thione Form | Contains a C=S (thioketone) group within the thiazole ring and a proton on the nitrogen atom. |

Adsorption Mechanism Studies at Interfaces

The adsorption of this compound onto various surfaces is a critical aspect of its application as a corrosion inhibitor. researchgate.net Understanding the adsorption mechanism at the molecular level is essential for designing more effective protective coatings.

Surface-enhanced Raman spectroscopy (SERS) and DFT calculations are powerful techniques for studying the adsorption behavior of these molecules. researchgate.netnih.gov SERS studies have shown that 2-mercaptobenzothiazole and its derivatives can chemisorb onto metal surfaces, such as silver and copper, through the sulfur atom. nih.gov The orientation of the adsorbed molecule relative to the surface can also be determined from the SERS spectra. nih.gov

DFT calculations provide a detailed picture of the interaction between the molecule and the surface. researchgate.net These studies have shown that both the thione and thiolate forms of 2-mercaptobenzothiazole can interact strongly with metal oxide surfaces. researchgate.net The adsorption can involve the formation of covalent bonds between the exocyclic sulfur atom and surface metal atoms, as well as hydrogen bonding between the N-H group and surface oxygen atoms. researchgate.net The deprotonated thiolate form can exhibit even stronger binding due to the formation of an additional bond between the nitrogen atom and the surface. researchgate.net These computational insights are invaluable for understanding how these molecules form a protective layer on metal surfaces. researchgate.net

Biological and Pharmacological Research of 6 Bromo 2 Mercaptobenzothiazole Derivatives

Antimicrobial Activity Research

Derivatives of 2-mercaptobenzothiazole (B37678) are a significant class of compounds that have been investigated for their wide-ranging biological activities, including their potential as antimicrobial agents. nih.govsemanticscholar.orgresearchgate.net The core structure, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring with a mercapto group at the second position, provides a versatile scaffold for chemical modifications to enhance antimicrobial effects. researchgate.net The introduction of a bromo group at the 6-position of the benzothiazole (B30560) nucleus is one such modification that has been explored in the development of new antimicrobial agents.

Research into 6-bromo-2-mercaptobenzothiazole derivatives has revealed their potential as antibacterial agents, with various synthesized compounds demonstrating activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The structural modifications on the parent molecule play a crucial role in the observed antibacterial efficacy.

Derivatives of this compound have been shown to possess activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a series of 3-(2-alkylthio-6-benzothiazolylaminomethyl)-6-bromo-2-benzothiazolinones demonstrated antimicrobial properties. nih.gov In other studies, various congeners of 2-mercaptobenzothiazole linked to other moieties have shown significant activity. For example, derivatives bearing a 6-Cl or 6,7-dimethyl substituent on a linked chroman-4-one moiety exhibited notable activity against S. aureus and B. subtilis. nih.govsemanticscholar.org Similarly, certain 2-mercaptobenzothiazole derivatives linked with heterocyclic amines, such as pyrrolidine (B122466) and pyridine, have shown promising activity against Gram-positive strains. acs.org

The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria, including common pathogens like Escherichia coli and Pseudomonas aeruginosa. Benzothiazole derivatives of isatin (B1672199), particularly a compound with a bromo group at the 5th position of the isatin ring, displayed enhanced antibacterial activity against Gram-negative bacterial strains, with one derivative showing excellent activity against E. coli and P. aeruginosa. nih.gov Some thiazolidinone derivatives of benzothiazole have also been found to be active against P. aeruginosa and E. coli. nih.gov However, not all derivatives show broad-spectrum activity, as some 2-benzylsulfanyl derivatives of 2-mercaptobenzothiazole were found to be only weakly active or inactive against E. coli and showed no activity against P. aeruginosa. semanticscholar.org

The potency of antibacterial agents is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. researchgate.net For this compound derivatives, these values have been determined against various bacterial strains to establish their efficacy.

For example, a benzothiazole derivative of isatin with a bromo group showed an MIC of 12.5 μg/ml against S. aureus and a more potent MIC of 3.1 μg/ml against E. coli and 6.2 μg/ml against P. aeruginosa. nih.gov In another study, the MBC for a newly synthesized aminoacetylenic-2-mercaptobenzothiazole compound was determined, and time-kill curve studies were conducted to assess the rate of bacterial killing. researchgate.net The study found that the compound killed P. aeruginosa, E. coli, S. aureus, and B. subtilis within 3.5, 5, 24, and 3 hours, respectively. researchgate.net

Table 1: MIC Values of Selected Benzothiazole Derivatives Against Various Bacteria

| Compound/Derivative | Bacterium | MIC (µg/mL) | Reference |

| Isatin derivative with bromo group (41c) | Escherichia coli | 3.1 | nih.gov |

| Isatin derivative with bromo group (41c) | Pseudomonas aeruginosa | 6.2 | nih.gov |

| Isatin derivative with bromo group (41c) | Staphylococcus aureus | 12.5 | nih.gov |

| Isatin derivative with bromo group (41c) | Bacillus cereus | 12.5 | nih.gov |

| 6-NO2 substituted 2-mercaptobenzothiazole | Staphylococcus aureus | 12.5 | nih.gov |

| 6-NO2 substituted 2-mercaptobenzothiazole | Escherichia coli | 25 | nih.gov |

| 6-CF3 substituted 2-mercaptobenzothiazole | Staphylococcus aureus | 3.12 | nih.gov |

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate and contribute to persistent infections. Some derivatives of 2-mercaptobenzothiazole have been investigated for their ability to inhibit biofilm formation. A study on novel acetamide (B32628) derivatives of 2-mercaptobenzothiazole identified compounds with significant antibacterial activity. acs.org Based on their antibacterial potential, these compounds were further tested for their antibiofilm activity, with one derivative in particular exhibiting satisfactory antibiofilm properties, suggesting its potential as a lead molecule for developing agents that can tackle biofilm-associated infections. acs.org

In addition to their antibacterial properties, 2-mercaptobenzothiazole derivatives, including those with a 6-bromo substitution, have been evaluated for their antifungal activity, particularly against various Candida species, which are common causes of fungal infections in humans. nih.govsemanticscholar.orgmdpi.com

Several studies have highlighted the anti-Candida potential of these compounds. For instance, the anti-Candida activity of 2-mercaptobenzothiazole was studied against 15 Candida strains, showing 50% growth inhibition at concentrations ranging from 1 to 78 mg/L. nih.gov A series of N-phenacyl derivatives of 2-mercaptobenzoxazole, including 5-bromo analogues, were screened against Candida strains. mdpi.comnih.gov One such derivative, 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone, showed anti-C. albicans activity. mdpi.comnih.gov Another study found that derivatives of 2-alkylthio-6-aminobenzothiazoles exhibited significant anti-yeast activity. nih.govsemanticscholar.org Certain compounds were particularly effective against Candida albicans, with MIC values as low as 15.6 μg/mL. nih.gov Research has also shown that some benzothiazole derivatives can inhibit the conversion of Candida from its yeast form to the more virulent mycelial form. mdpi.com

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives Against Candida Species

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

| 2-Mercaptobenzothiazole | 15 Candida strains | 50% growth inhibition at 1-78 mg/L | nih.gov |

| 2-Alkylthio-6-aminobenzothiazoles | Candida albicans | MIC 15.6 µg/mL | nih.gov |

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a) | C. albicans SC5314 | MICP = 16 µg/mL | mdpi.comnih.gov |

| 6-amino-2-n-pentylthiobenzothiazole | Candida strains | IC50 values of the order of 10-5 M | nih.gov |

| Benzylester of (6-amino-2-benzothiazolylthio)acetic acid | Candida strains | IC50 values of the order of 10-5 M | nih.gov |

Antitubercular Activity Research

The global health threat posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, has necessitated the discovery of novel antitubercular agents. Derivatives of this compound have been a subject of interest in this area.

Targeting Mycobacterium tuberculosis (e.g., DprE1 inhibition)

A crucial target in Mycobacterium tuberculosis is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinan. nih.govresearchgate.netnih.govnih.gov Inhibition of DprE1 effectively blocks the formation of the cell wall, leading to bacterial death. nih.govresearchgate.netnih.govnih.gov While much of the research has focused on benzothiazinones (BTZs) as potent DprE1 inhibitors, the structurally related 2-mercaptobenzothiazole scaffold is also being explored. researchgate.netacs.org For instance, a series of 2-mercaptobenzothiazole derivatives were synthesized and evaluated for their potential as Mtb NDH-2 inhibitors, another attractive target in the mycobacterial respiratory pathway. nih.govnih.govmdpi.comnih.gov

In one study, a series of 2-mercaptobenzothiazole derivatives were synthesized with various substituents to investigate their antitubercular potential. nih.gov Among the tested compounds, the derivative featuring a 6-bromo substitution was evaluated for its minimum inhibitory concentration (MIC) against different mycobacterial strains. nih.gov

Structure-Activity Relationships in Antitubercular Agents

The biological activity of this compound derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies have revealed that the electronic properties, steric factors, and lipophilicity of the substituents on the benzothiazole ring play a crucial role in their antitubercular efficacy. nih.govnih.gov

For example, a study comparing electron-withdrawing groups at the 6-position of the benzothiazole ring found that a fluoro group resulted in better antitubercular activity compared to chloro or bromo groups. nih.gov Specifically, the 6-bromo derivative (compound C7) exhibited MIC values ranging from 32 to 128 μg/ml against Mtb H37Ra, M. bovis (BCG), and Mtb H37Rv mc2 6230. nih.gov This was less potent than the 6-fluoro analog (compound C5; MIC 4–16 μg/ml) and the 6-chloro analog (compound C6; MIC 16–64 μg/ml). nih.gov These findings suggest that while the bromo-substitution contributes to the antitubercular profile, other halogens or functional groups might be more favorable for enhancing potency. The study concluded that an optimal lipophilicity profile is pivotal for the penetration of the mycobacterial cell wall. nih.gov

| Compound ID | 6-Substituent | Mtb H37Ra MIC (μg/ml) | M. bovis (BCG) MIC (μg/ml) | Mtb H37Rv mc2 6230 MIC (μg/ml) |

| C5 | -F | 16 | 4 | 8 |

| C6 | -Cl | 64 | 16 | 32 |

| C7 | -Br | 128 | 32 | 64 |

| Data from a study on 2-mercaptobenzothiazole derivatives as potential Mtb NDH-2 inhibitors. nih.gov |

Antiviral Activity Research

The quest for novel antiviral agents has led to the investigation of a wide range of heterocyclic compounds, including derivatives of benzothiazole. nih.gov Research in this area has shown that certain 6-bromo-substituted benzothiazole derivatives possess inhibitory activity against specific DNA viruses.

A study focusing on 6-benzoyl-benzothiazolin-2-one derivatives reported that several compounds, including 6-(3-bromobenzoyl)benzothiazolin-2-one, exhibited selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. These compounds were found to be inactive against a variety of other DNA and RNA viruses, highlighting their specific antiviral profile. The active compounds displayed a selectivity index (the ratio of the cytotoxic concentration to the effective antiviral concentration) ranging from 10 to 20. Notably, they were active against both thymidine (B127349) kinase-competent (TK+) and deficient (TK-) strains of VZV, as well as ganciclovir-resistant clinical isolates of HCMV. Time-of-addition experiments suggested that their mechanism of action might be similar to that of ganciclovir.

Anticancer / Antiproliferative Activity Research

The development of new anticancer agents is a critical area of pharmaceutical research, and benzothiazole derivatives have shown considerable promise as antiproliferative agents. nih.gov The 6-bromo substitution on the benzothiazole scaffold has been incorporated into various molecular designs aimed at achieving potent and selective anticancer activity.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a study involving 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, which are structurally related to the core compound, revealed significant cytotoxicity. nih.govresearchgate.net

One derivative, ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate (compound 2), and its corresponding acid hydrazide (compound 4) showed strong cytotoxic activity against both colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines. nih.gov Another pyrazole (B372694) derivative (compound 9a) synthesized from the acid hydrazide also exhibited potent cytotoxicity against both cell lines. nih.gov Interestingly, a related pyrazole derivative (compound 9b) displayed selective cytotoxicity against only the colon carcinoma cells. nih.gov

Furthermore, research on other benzothiazole derivatives has highlighted their cytotoxic potential. For example, cyano and amidinobenzothiazole derivatives synthesized using 2-bromo-6-cyanobenzothiazole as a starting material were evaluated against a panel of six cancer cell lines, including laryngeal carcinoma (Hep-2), breast carcinoma (MCF-7), and cervical carcinoma (HeLa), showing potent activity. nih.gov

| Cell Line | Compound 2 IC50 (µM) | Compound 4 IC50 (µM) | Compound 9a IC50 (µM) | Compound 9b IC50 (µM) |

| HCT-116 (Colon Carcinoma) | Strong | Strong | Strong | Specific |

| Hep-G2 (Hepatocellular Carcinoma) | Strong | Strong | Strong | Not Specified |

| Qualitative cytotoxicity data for 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. nih.gov |

Mechanisms of Anticancer Action (e.g., Apoptosis Induction, Enzyme Inhibition)

The anticancer effects of benzothiazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov The induction of apoptosis is a key mechanism for eliminating malignant cells and is a primary target for many chemotherapeutic agents. nih.gov

Studies on novel benzothiazole derivatives have shown that they can trigger the mitochondrial intrinsic pathway of apoptosis. nih.gov This pathway involves the accumulation of reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential and the subsequent release of pro-apoptotic factors like cytochrome C. nih.gov The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a critical role in regulating this process. nih.gov

In addition to apoptosis induction, enzyme inhibition is another mechanism through which these compounds can exert their anticancer effects. Benzothiazole derivatives have been identified as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation, such as heat shock protein 90 (Hsp90) and carbonic anhydrases. mdpi.comnih.gov While specific enzyme inhibition data for this compound derivatives in cancer is still an active area of research, the broader class of benzothiazoles has shown significant potential in this regard. medscape.com

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, indicating a broad spectrum of therapeutic possibilities.

A series of synthetic 6-ethoxy-2-mercaptobenzothiazole (B156553) derivatives have demonstrated notable inhibitory effects on the α-glucosidase enzyme. x-mol.com In comparison to the standard drug acarbose, which has an IC50 value of 750.0±10.5 μM, all tested molecules exhibited potent inhibitory activity, with IC50 values ranging from 60.1±3.6 to 319.7±7.5 μM. x-mol.com Kinetic studies have revealed that the more potent analogues act as competitive inhibitors of the enzyme. x-mol.com

Further research into other related structures, such as 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazole moieties, has also shown significant α-glucosidase inhibition. nih.govresearchgate.net The most effective of these compounds displayed an IC50 value of 98.0 ± 0.3 µM and also demonstrated a competitive mode of inhibition. nih.govresearchgate.net These findings underscore the potential of the broader benzothiazole scaffold in developing new α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of 6-Ethoxy-2-mercaptobenzothiazole Derivatives

| Compound Type | IC50 Value (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 6-Ethoxy-2-mercaptobenzothiazole Derivatives | 60.1±3.6 to 319.7±7.5 | Competitive | x-mol.com |

| Acarbose (Standard) | 750.0±10.5 | - | x-mol.com |

| 6-Chloro-2-methoxyacridine-triazole Derivative (for comparison) | 98.0 ± 0.3 | Competitive | nih.govresearchgate.net |

Research has indicated that 2-mercaptobenzothiazole (MBT) and its derivatives can act as inhibitors of dopamine (B1211576) β-hydroxylase, the enzyme responsible for converting dopamine to norepinephrine. nih.gov While direct studies on this compound derivatives are not extensively detailed, the inhibitory activity of the parent compound and related structures suggests a promising area for further investigation. The mechanism of inhibition by related compounds, such as 2-mercapto-1-methylimidazole, has been characterized as uncompetitive with respect to the cofactor ascorbate (B8700270) and mixed-type concerning the substrate tyramine. This suggests an interaction with the reduced form of the enzyme. Other related compounds, including those with an imidazole-2-thiol core, have also been noted for their potent inhibitory effects, which can be enhanced by the presence of alkyl substituents. epo.org

Derivatives of benzothiazole, particularly those with a sulfonamide group at the 6-position, have been identified as potent inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net Studies on a series of benzo[d]thiazole-6-sulfonamides, which included halogenated derivatives, revealed significant inhibitory activity against cytosolic isoforms hCA I, II, and VII, as well as the transmembrane tumor-associated isoform hCA IX. nih.govresearchgate.net

The bromo-substituted derivative, in particular, was highlighted as one of the most effective inhibitors in the series, demonstrating superior potency against certain isoforms when compared to standard inhibitors like acetazolamide (B1664987) (AAZ) and ethoxzolamide (B1671626) (EZA). nih.gov The inhibition constants (Ki) for these compounds were found to be in the nanomolar to micromolar range, with some derivatives showing subnanomolar or low nanomolar inhibition, indicating a high degree of potency and potential for isoform selectivity. nih.govresearchgate.net

Table 2: Carbonic Anhydrase Inhibitory Activity of Benzo[d]thiazole-6-sulfonamide Derivatives

| Compound Series | Target Isoforms | Potency (Ki) | Reference |

|---|---|---|---|

| Benzo[d]thiazole-6-sulfonamides (including bromo-derivatives) | hCA I, II, VII, IX | Nanomolar to micromolar range | nih.govresearchgate.net |

| Bromo-substituted derivative | hCA isoforms | Highly potent | nih.gov |

| Imidazoline-incorporated sulphonamides | hCA II | 37.6–65.6 nM | nih.gov |

| Benzimidazoline-substituted derivatives | hCA II | 84.0–577.6 nM | nih.gov |

Investigations into the inhibitory potential of benzothiazole derivatives against glutathione (B108866) S-transferase (GST) have shown promising results. Specifically, 2-substituted benzothiazoles, including benzamide (B126) benzothiazole derivatives, have been studied for their ability to inhibit human glutathione transferase P1-1 (hGSTP1-1). nih.gov These compounds are considered valuable in the context of cancer chemotherapy due to their potent inhibitory activities. nih.gov The presence of para-substitutions on the phenyl ring of the benzamide portion of these molecules was found to be a key factor for effective inhibition. nih.gov While direct studies on this compound derivatives are limited, the findings from related benzothiazole structures suggest that this chemical class is a viable scaffold for developing GST inhibitors.

A number of studies have highlighted the anti-inflammatory and analgesic potential of various benzothiazole derivatives. nih.govresearchgate.net For instance, newly synthesized derivatives bearing benzenesulphonamide and carboxamide moieties have been evaluated for their in vivo anti-inflammatory and analgesic effects. nih.gov Certain compounds from this series demonstrated significant inhibition of carrageenan-induced rat paw edema, with one derivative showing up to 80% inhibition after 3 hours. nih.gov

In analgesic activity tests, some of these derivatives exhibited ED50 values comparable to the standard drug celecoxib. nih.gov Another study involving 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives also reported significant anti-inflammatory and analgesic activities when compared to standard drugs. researchgate.net These findings underscore the potential of the substituted benzothiazole scaffold in the development of new anti-inflammatory and analgesic agents.

Table 3: Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives

| Compound Series | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (ED50 in µM/kg) | Reference |

|---|---|---|---|

| Benzothiazole-benzenesulphonamide/carboxamide derivatives | Up to 80% at 3h (Compound 17c) | 89 µM/kg at 2h (Compound 17c) | nih.gov |

| Benzothiazole-benzenesulphonamide/carboxamide derivatives | Up to 78% at 3h (Compound 17i) | 69 µM/kg at 2h (Compound 17i) | nih.gov |

| 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives | 70.5% (200 mg/kg) | 45.09% (75 mg/kg after 90 min) | researchgate.net |

| Celecoxib (Standard) | - | 70 µM/kg at 2h | nih.gov |

| Aspirin (Standard) | - | 84.33% (100 mg/kg) | researchgate.net |

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the benzothiazole core. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for different pharmacological effects.

For enzyme inhibition , the substitution pattern on the benzothiazole ring is crucial. In the case of carbonic anhydrase inhibitors, halogenation at the 6-position, such as with a bromo group, has been shown to enhance inhibitory potency. nih.gov The presence of a sulfonamide group is a key pharmacophore for this activity. nih.govresearchgate.net For glutathione-S-transferase inhibition, para-substitutions on a phenyl ring attached to a benzamide at the 2-position of the benzothiazole were found to be important for activity. nih.gov

In the context of anti-inflammatory and analgesic activities , the incorporation of different heterocyclic and aromatic moieties at the 2-position of the benzothiazole ring has been explored. nih.govnih.gov The presence of benzenesulphonamide and carboxamide groups has yielded compounds with significant in vivo activity. nih.gov The specific nature of the substituent influences the potency, with some derivatives showing efficacy comparable to standard drugs. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Substituents at the 6-Position on Biological Activity

The nature of the substituent at the 6-position of the benzothiazole ring plays a crucial role in determining the biological and pharmacological properties of the resulting derivatives. The introduction of different functional groups at this position can significantly modulate the compound's potency and spectrum of activity.

Research has shown that the presence of electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), at the 6-position can enhance the antimicrobial activity of 2-mercaptobenzothiazole (MBT) derivatives. nih.gov For instance, a derivative with a 6-CF3 group demonstrated potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.12 μg/mL. nih.gov Similarly, a compound bearing a 6-NO2 group showed significant activity against both Staphylococcus aureus (MIC 12.5 μg/mL) and Escherichia coli (MIC 25 μg/mL). nih.gov

In the context of anticancer activity, substitutions at the 6-position have also proven to be significant. A study on novel benzothiazole derivatives revealed that substitutions at the 2,6-positions displayed significant anticancer potential. nih.gov Specifically, a compound identified as B7, which is 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, exhibited notable dual anticancer and anti-inflammatory activities. nih.gov This compound significantly inhibited the proliferation of A431, A549, and H1299 cancer cell lines and reduced the levels of inflammatory cytokines IL-6 and TNF-α. nih.gov

Furthermore, the introduction of a bromine atom at the 6-position has been a key modification in the development of various biologically active compounds. For example, 6-bromo-2-benzothiazolinones have been investigated for their antimicrobial activity. nih.gov The presence of a halogen, such as chlorine or bromine, can influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets. nih.gov

The following table summarizes the influence of different substituents at the 6-position on the biological activity of benzothiazole derivatives based on available research findings.

| Substituent at 6-Position | Biological Activity | Research Findings |

| Trifluoromethyl (CF3) | Antibacterial | Potent activity against Staphylococcus aureus (MIC 3.12 μg/mL). nih.gov |

| Nitro (NO2) | Antibacterial | Significant activity against Staphylococcus aureus (MIC 12.5 μg/mL) and Escherichia coli (MIC 25 μg/mL). nih.gov |

| Chlorine (Cl) | Anticancer, Anti-inflammatory | Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine) showed significant inhibition of cancer cell proliferation and inflammatory cytokines. nih.gov |

| Bromine (Br) | Antimicrobial | 6-bromo-2-benzothiazolinones have been studied for their antimicrobial properties. nih.gov |

| Amino (NH2) | Antileishmanial | Bis-substituted amidino benzothiazoles with a 6-amino group have shown potential as anti-HIV agents, and other 6-amino derivatives have displayed microbiological activity. chemistryjournal.net |

Impact of Modifications at the 2-Position on Biological Activity

Modifications at the 2-position of the this compound scaffold are pivotal in defining the pharmacological profile of the derivatives. The thiol group at this position offers a reactive handle for the introduction of a wide variety of substituents, leading to diverse biological activities.

Derivatives synthesized by modifying the 2-mercapto group have shown promising results as antimicrobial agents. For instance, linking the 2-mercaptobenzothiazole moiety to different amines has been explored to enhance its antibacterial potency. acs.org A series of novel acetamide derivatives of 2-mercaptobenzothiazole were synthesized and screened for their antibacterial activity, with some compounds exhibiting moderate to good activity against both Gram-positive and Gram-negative bacteria. acs.org

The introduction of bulky or functionally diverse groups at the 2-position can lead to compounds with specific biological targets. For example, novel 2-mercaptobenzothiazole derivatives bearing pyrazolone (B3327878) and indolinone moieties at the second position have been synthesized and evaluated for their antimicrobial activities. nih.govsemanticscholar.org The indolinone series, in particular, was found to be more active against Staphylococcus epidermidis. nih.govsemanticscholar.org

In the realm of anticancer research, modifications at the 2-position have been crucial in the design of Hsp90 C-terminal-domain inhibitors. nih.gov A series of 2,6-disubstituted benzothiazoles were synthesized where various amines were introduced at the 2-position to explore the structure-activity relationships. nih.gov

The table below illustrates the impact of various modifications at the 2-position on the biological activity of this compound derivatives.

| Modification at 2-Position | Biological Activity | Research Findings |

| Acetamide Linkage to Amines | Antibacterial | Synthesized hybrids showed moderate to good activity against various bacterial strains. acs.org |

| Pyrazolone and Indolinone Moieties | Antimicrobial | Indolinone derivatives were more active against Staphylococcus epidermidis. nih.govsemanticscholar.org |

| Introduction of Various Amines | Anticancer (Hsp90 inhibitors) | A focused library of 2,6-disubstituted benzothiazoles was created to develop SAR for Hsp90 CTD inhibitors. nih.gov |

| Alkenylthio Groups | Antifungal | Compounds with –(CH2)3-CH=CH2 or –CH2CH=CH-C2H5 groups at the 2-position showed maximum inhibitory effect against Candida albicans. nih.gov |

| Benzylsulfanyl Derivatives | Antibacterial | Found to be weakly active or inactive against several bacterial strains. semanticscholar.org |

Correlation between Molecular Structure and Pharmacological Profile

The pharmacological profile of this compound derivatives is intricately linked to their three-dimensional structure and the physicochemical properties of the substituents. Structure-activity relationship (SAR) studies are essential to understand how specific structural features contribute to the observed biological effects.

A key aspect of the SAR for these compounds is the interplay between the substituents at the 2- and 6-positions. For instance, in the development of Hsp90 inhibitors, a para-chlorophenyl group was chosen as a suitable substituent at the 6-position for further exploration of modifications at the 2-position. nih.gov This highlights that the optimal substituent at one position can be dependent on the nature of the substituent at another.

Modifications at the 2-mercapto group significantly alter the molecule's properties. The introduction of flexible side chains can allow the molecule to adopt different conformations to fit into a binding site, while the addition of polar or hydrogen-bonding groups can facilitate specific interactions with the target. For example, the presence of an amide linkage in some derivatives introduces hydrogen bond donor and acceptor capabilities, which can be crucial for binding to enzymes or receptors. acs.org

Materials Science and Industrial Applications Research

Corrosion Inhibition Studies

6-Bromo-2-mercaptobenzothiazole has been a subject of significant research in the field of corrosion inhibition. Its effectiveness in protecting various metals from degradation in corrosive environments is a key area of investigation.

Application on Various Metallic Substrates

Research has demonstrated the efficacy of 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives as corrosion inhibitors for a range of metals. Studies have been conducted on mild steel, stainless steel, and copper, showcasing the compound's versatility in industrial applications. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net For instance, 2-mercaptobenzothiazole has been shown to be an effective corrosion inhibitor for 316 stainless steel in acidic solutions and for low carbon steel and 1060 aluminum alloy in acidic media. researchgate.netresearchgate.net It is also recognized as a valuable corrosion inhibitor for copper, providing protection to this yellow metal. nih.govwincom-inc.com The performance of these inhibitors can be influenced by the specific metal substrate and the corrosive environment. researchgate.net

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound and related compounds inhibit corrosion is through the formation of a protective film on the metal surface. nih.govnih.govresearchgate.netyoutube.com This process involves the adsorption of the inhibitor molecules onto the metal. researchgate.netnih.govnih.govyoutube.com The presence of heteroatoms like sulfur and nitrogen, along with the aromatic ring structure, facilitates this adsorption. researchgate.netresearchgate.net

The protective layer acts as a barrier, preventing corrosive species from reaching the metal surface. researchgate.net In the case of copper, 2-mercaptobenzothiazole (MBT) forms a chemisorbed layer. nih.govresearchgate.net This initial layer can grow through cohesion and the formation of a complex with copper ions, such as a Cu(I)MBT complex. researchgate.netrsc.org This film effectively blocks the diffusion of both corrosive agents from the solution and metal ions from the surface. researchgate.net The formation of this protective barrier has been observed on various metals, including mild steel and aluminum alloys. mdpi.comnih.gov

Electrochemical Studies

Electrochemical techniques are crucial in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are commonly employed methods to study the behavior of this compound and its analogues. researchgate.netnih.govresearchgate.netnih.govijcsi.pro

Potentiodynamic Polarization: This technique provides insights into both the anodic (metal dissolution) and cathodic (corrosive agent reduction) reactions. mdpi.com Studies on various benzothiazole (B30560) derivatives have shown that they can act as mixed-type inhibitors, retarding both anodic and cathodic reactions. researchgate.netnargesgoudarzi.com Polarization curves demonstrate that the presence of the inhibitor leads to a decrease in the corrosion current density (icorr), indicating a reduction in the corrosion rate. nih.govnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor. ijcsi.projmaterenvironsci.comyoutube.com The Nyquist plots obtained from EIS measurements often show a semicircular appearance, which indicates that the corrosion process is controlled by charge transfer. researchgate.net An increase in the diameter of this semicircle in the presence of the inhibitor signifies an increase in the charge transfer resistance (Rct), confirming the formation of a protective layer on the metal surface. researchgate.netresearchgate.net EIS data has been used to demonstrate the effectiveness of 2-mercaptobenzothiazole on stainless steel and copper. nih.govresearchgate.net

| Metal | Corrosive Medium | Inhibitor | Technique | Key Finding | Reference |

|---|---|---|---|---|---|

| Mild Steel | 1 M H₂SO₄ | Benzothiazole derivatives | Potentiodynamic Polarization, EIS | Inhibition efficiency increases with concentration; acts as a cathodic inhibitor. | researchgate.net |

| Copper Coating | 3.5% NaCl | 2-Mercaptobenzothiazole (MBT) | Potentiodynamic Polarization, EIS | Composite passivation with BTAH significantly improves corrosion resistance. | nih.gov |

| Aluminum and Al-Ti Alloys | 0.5 M HCl | 2-Mercaptobenzothiazole (2-MBT) | Tafel Polarization, EIS | Inhibition efficiency increases with concentration. | nih.gov |

| 316 Stainless Steel | Acidic Solution | 2-MercaptoBenzoThiazole (MBT) | Potentiodynamic Polarization, EIS | Acts as a mixed-type inhibitor; inhibition efficiency increases with concentration and temperature. | researchgate.net |

Influence of Concentration and Temperature on Inhibition Efficiency

The effectiveness of this compound as a corrosion inhibitor is significantly influenced by its concentration in the corrosive medium and the operating temperature.

Concentration: Generally, the inhibition efficiency increases with an increase in the inhibitor concentration. researchgate.netresearchgate.netnih.govjocpr.comijcsi.pro This is attributed to greater surface coverage by the inhibitor molecules at higher concentrations, leading to the formation of a more robust protective film. nih.gov Studies on mild steel, aluminum alloys, and stainless steel have all demonstrated this trend. researchgate.netresearchgate.netnih.gov However, there is often an optimal concentration beyond which further increases provide diminishing returns in inhibition efficiency. ijcsi.pro

Temperature: The effect of temperature on inhibition efficiency can vary. In many cases, the inhibition efficiency decreases as the temperature rises. nih.gov This can be due to the desorption of the inhibitor from the metal surface at higher temperatures. However, some studies have reported an increase in inhibition efficiency with temperature, suggesting a change in the adsorption mechanism, possibly towards stronger chemical bonding (chemisorption). researchgate.netjocpr.com

| Metal | Corrosive Medium | Inhibitor | Effect of Increasing Concentration | Effect of Increasing Temperature | Reference |

|---|---|---|---|---|---|

| Mild Steel | 1 M H₂SO₄ | Benzothiazole derivatives | Increases inhibition efficiency | Decreases inhibition efficiency | researchgate.net |

| Aluminum and Al-Ti Alloys | 0.5 M HCl | 2-Mercaptobenzothiazole (2-MBT) | Increases inhibition efficiency | Decreases inhibition efficiency | nih.gov |

| Copper | 2M HNO₃ | 2-Mercaptobenzothiazole (MBT) | Increases inhibition efficiency | Increases inhibition efficiency | jocpr.com |

| 316 Stainless Steel | Acidic Solution | 2-MercaptoBenzoThiazole (MBT) | Increases inhibition efficiency | Increases inhibition efficiency | researchgate.net |

| Mild Steel | 1.0 M HCl | 2-piperazin-1-yl-1,3-benzothiazole (PYB) | Increases inhibition efficiency up to 0.5 mM | Not specified | ijcsi.pro |

Adsorption Isotherms

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are studied. These models provide insights into the adsorption mechanism. The Langmuir and Temkin adsorption isotherms are frequently used to describe the adsorption behavior of benzothiazole derivatives. researchgate.netnih.govresearchgate.net

The Langmuir isotherm assumes the formation of a monolayer of inhibitor molecules on the metal surface, with each adsorption site holding one molecule. researchgate.netresearchgate.net The fit of experimental data to the Langmuir isotherm suggests that the adsorption is uniform and there are no interactions between the adsorbed molecules. ekb.egtypeset.io

The Temkin isotherm , on the other hand, considers the interactions between the adsorbed molecules and the heterogeneity of the metal surface. researchgate.net The adsorption of 2-mercaptobenzothiazole on 316 stainless steel has been found to follow the Temkin isotherm. researchgate.netnargesgoudarzi.com

The choice of the appropriate isotherm depends on the specific inhibitor-metal system and the experimental conditions.

Thermodynamic Parameters of Adsorption

The thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), provide valuable information about the spontaneity and nature of the adsorption process. ekb.eg

The Gibbs free energy of adsorption (ΔG°ads) indicates the spontaneity of the adsorption process. A negative value of ΔG°ads signifies a spontaneous adsorption of the inhibitor on the metal surface. researchgate.netekb.eg The magnitude of ΔG°ads can also provide clues about the type of adsorption. Values around -20 kJ/mol or less are typically associated with physisorption (physical adsorption), which involves weak electrostatic interactions. researchgate.net Values of -40 kJ/mol or more negative suggest chemisorption (chemical adsorption), which involves the formation of covalent bonds between the inhibitor and the metal surface. researchgate.net

The enthalpy of adsorption (ΔH°ads) indicates whether the adsorption process is exothermic (releases heat) or endothermic (absorbs heat). ekb.eg A negative ΔH°ads corresponds to an exothermic process, which is common for chemisorption, while a positive value suggests an endothermic process. ekb.eg

Other Industrial Applications Research

Beyond its foundational role, this compound is instrumental in several other areas of industrial and materials science research. Its reactivity and structural characteristics make it a valuable component in the creation of complex organic molecules and functional materials.

Role in Advanced Fragment Linkage in Organic Synthesis

The structure of this compound, with its reactive mercapto group and the potential for functionalization on the benzene (B151609) ring, makes it a key building block in organic synthesis. nih.gov The easy functionalization of the 2-SH group allows for its use as a highly reactive component for creating more complex molecules. nih.gov This adaptability is crucial for developing new synthetic methodologies and for the construction of pharmacologically active heterocycles. nih.gov

Precursor in Synthesis of Other Industrially Relevant Compounds (e.g., 2,2′-dibenzothiazyl disulfide (MBTS))

This compound serves as a direct precursor to 2,2′-dibenzothiazyl disulfide (MBTS), a compound of significant industrial importance. nih.gov MBTS is widely used as a vulcanization accelerator in the rubber industry, particularly in the production of tires and other rubber goods. lanxess.comdrugbank.com The synthesis of MBTS often involves the oxidation of 2-mercaptobenzothiazole derivatives. researchgate.net A convenient and efficient method for this synthesis involves the reaction of a disulfide with carbon disulfide (CS2) mediated by a metal sulfide (B99878) in water. rsc.org

Table 1: Industrially Relevant Compounds Derived from 2-Mercaptobenzothiazole Derivatives

| Compound Name | Abbreviation | Industrial Application |

|---|---|---|

| 2,2′-Dibenzothiazyl disulfide | MBTS | Vulcanization accelerator in rubber manufacturing lanxess.comdrugbank.com |

This table showcases key industrial compounds synthesized from 2-mercaptobenzothiazole and its derivatives, highlighting their primary applications.

Potential as Ligands in Coordination Chemistry for Luminescent Complexes

The nitrogen and sulfur atoms within the benzothiazole ring system of this compound make it an excellent ligand for coordinating with metal ions. This property is being explored for the development of luminescent coordination complexes. researchgate.net These complexes have potential applications in various light-driven technologies. nih.gov The luminescence in these materials can originate from the ligand itself, the metal ion, or a combination of both, and can be tuned by modifying the ligand structure. mdpi.com For instance, the association of 2,1,3-benzothiadiazole, a related fluorophore, with coordinating motifs allows for the creation of functional ligands that form luminescent metal complexes. researchgate.net Research has shown that cyclometalated iridium(III) complexes, for example, exhibit strong luminescence. nih.gov The development of such complexes with tailored photophysical properties is a burgeoning area of research. nih.gov

Application in Photographic Materials Research

The unique electronic properties of benzothiazole derivatives have led to their investigation in the field of photographic materials. While specific research directly on this compound in this area is not extensively detailed in the provided context, the broader class of benzothiazole compounds has been explored for such applications.

Use in Dyes and Polymers Research

The combination of dyes with polymeric materials is a significant area of research for creating advanced materials with controlled properties like solubility and stability. researchgate.net this compound and its derivatives are investigated for their potential use in creating novel dyes and functional polymers. researchgate.netmdpi.com For example, a study detailed the synthesis of an organic reagent, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (B1678534) (4-Br-BTAP), through a coupling reaction involving diazotized 2-amino-6-bromobenzothiazole. researchgate.net Such dye-containing polymers have a wide range of applications, including in the textile industry, analytics, and medicine. researchgate.netmdpi.com The bromo-substituent on these molecules can also act as a reactive group, allowing for covalent attachment to textile fibers. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2′-dibenzothiazyl disulfide (MBTS) |

| 2-(Thiocyanomethylthio)benzothiazole |

| 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (4-Br-BTAP) |

| 2-amino-6-bromobenzothiazole |

| 2,1,3-benzothiadiazole |

| Iridium(III) complexes |

| pyrogallol |

This table lists all the chemical compounds referred to within this article.

Analytical Methodologies in Research on 6 Bromo 2 Mercaptobenzothiazole

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of benzothiazole (B30560) derivatives. These methods are prized for their efficiency, sensitivity, and ability to resolve complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of MBT and by extension, is highly suitable for 6-Bromo-2-mercaptobenzothiazole . Reverse-phase HPLC is particularly effective.